molecular formula C36H48N12O11 B12606261 Glycylglycyl-L-seryl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine CAS No. 649572-24-7

Glycylglycyl-L-seryl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine

Cat. No.: B12606261
CAS No.: 649572-24-7
M. Wt: 824.8 g/mol
InChI Key: WYGUGMZSUOZNOA-IRGGMKSGSA-N
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Description

Glycylglycyl-L-seryl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine is a complex peptide compound composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-L-seryl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide in large quantities.

Chemical Reactions Analysis

Types of Reactions

Glycylglycyl-L-seryl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized tryptophan derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can produce N-formylkynurenine.

Scientific Research Applications

Glycylglycyl-L-seryl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine has several scientific research applications:

Mechanism of Action

The mechanism of action of Glycylglycyl-L-seryl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine involves its interaction with specific molecular targets and pathways. For example, it may modulate oxidative stress and acetylcholine depletion, which are relevant in neurodegenerative diseases . The peptide can also influence gene expression and cellular signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycylglycyl-L-seryl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine is unique due to its specific sequence and combination of amino acids, which confer distinct biological and chemical properties

Properties

CAS No.

649572-24-7

Molecular Formula

C36H48N12O11

Molecular Weight

824.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C36H48N12O11/c37-12-29(51)41-15-30(52)45-26(17-49)33(55)46-24(10-19-13-40-22-5-2-1-4-21(19)22)32(54)42-16-31(53)44-23(7-8-28(38)50)35(57)48-9-3-6-27(48)34(56)47-25(36(58)59)11-20-14-39-18-43-20/h1-2,4-5,13-14,18,23-27,40,49H,3,6-12,15-17,37H2,(H2,38,50)(H,39,43)(H,41,51)(H,42,54)(H,44,53)(H,45,52)(H,46,55)(H,47,56)(H,58,59)/t23-,24-,25-,26-,27-/m0/s1

InChI Key

WYGUGMZSUOZNOA-IRGGMKSGSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CO)NC(=O)CNC(=O)CN)C(=O)N[C@@H](CC4=CN=CN4)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)CNC(=O)CN)C(=O)NC(CC4=CN=CN4)C(=O)O

Origin of Product

United States

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